molecular formula C20H38N4O5Si2 B13451702 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No.: B13451702
M. Wt: 470.7 g/mol
InChI Key: NLVUBVAXWDGZTH-UKKPGEIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinone core and a pentofuranosyl moiety protected by a disiloxane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the pentofuranosyl moiety, followed by the introduction of the triazinone core. The final step involves the protection of the hydroxyl groups with the disiloxane group. The reaction conditions often require anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
  • 2-Amino-2-deoxy-β-D-glucopyranose
  • 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-acetamido-α-D-glucopyranose

Uniqueness

Compared to similar compounds, 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one stands out due to its unique disiloxane-protected structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C20H38N4O5Si2

Molecular Weight

470.7 g/mol

IUPAC Name

4-amino-1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-19(21)23-20(24)25/h11-18H,9-10H2,1-8H3,(H2,21,23,25)/t16?,17-,18-/m1/s1

InChI Key

NLVUBVAXWDGZTH-UKKPGEIXSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.